6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine
Description
6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine is a halogenated and ether-functionalized derivative of the [1,2,4]triazolo[1,5-a]pyridine scaffold. This bicyclic heteroaromatic compound features a bromine atom at position 8 and a benzyloxy group at position 6.
Properties
IUPAC Name |
8-bromo-6-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-12-6-11(7-17-13(12)15-9-16-17)18-8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWJTOYZRNZVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN3C(=NC=N3)C(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206154 | |
| Record name | 8-Bromo-6-(phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262133-30-1 | |
| Record name | 8-Bromo-6-(phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262133-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-6-(phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine typically involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions are generally mild, and the process demonstrates good functional group tolerance and high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable nature of the microwave-mediated synthesis suggests that it could be adapted for larger-scale production. The use of microwave irradiation can significantly reduce reaction times and improve efficiency, making it a viable option for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield various oxidation states and products.
Condensation Reactions: The triazolopyridine ring can participate in condensation reactions with other compounds to form larger, more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as acting as inhibitors for various enzymes and receptors.
Biological Studies: It is employed in studies investigating the mechanisms of action of triazolopyridine derivatives and their effects on biological systems.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and synthetic methodologies.
Industrial Applications: Its potential use in the development of new materials and agrochemicals is also being explored.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for various enzymes and receptors, such as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions can modulate biological processes and lead to therapeutic effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Comparative Insights
Reactivity and Synthetic Utility :
- The 8-bromo substituent in the target compound and analogs (e.g., CAS 868362-18-9) enables palladium-catalyzed cross-coupling reactions, such as cyanation or Suzuki-Miyaura reactions, to introduce diverse functional groups .
- In contrast, 6-chloro (CAS 1433822-19-5) and 6-trifluoromethyl (CAS 1823587-90-1) substituents alter electronic properties, affecting regioselectivity in subsequent reactions .
Pharmacokinetic and Physicochemical Properties: The benzyloxy group in the target compound increases molecular weight (vs. Methyl (CAS 899429-04-0) and trifluoromethyl (CAS 1823587-90-1) groups improve metabolic stability by blocking oxidation sites, a critical advantage in drug design .
Biological Activity Trends :
- While direct data for the target compound are sparse, triazolo[1,5-a]pyridine cores generally exhibit broad bioactivity. For example:
- 8-Benzoyl-7-alkylthio derivatives () show antitumor activity via kinase inhibition.
- Carbonitrile derivatives () are potent PDE10 and mGlu5 inhibitors, highlighting the scaffold’s versatility . aureus or E. coli .
Market and Industrial Relevance :
- Brominated triazolopyridines are commercially significant, with global production of 8-bromo derivatives projected to grow through 2025 (). The target compound’s discontinuation () may reflect niche applications or synthesis challenges.
Biological Activity
6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 273.12 g/mol. The compound features a triazole ring fused with a pyridine moiety, which is known to enhance its biological activity.
Synthesis
The synthesis of this compound typically involves the bromination of the precursor compound followed by the introduction of the benzyloxy group. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The IC50 values for these compounds vary significantly based on structural modifications. For example, a related compound with a methyl substitution exhibited an IC50 value of 0.054 µM against A549 cells .
The mechanism through which these compounds exert their anticancer effects often involves:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in cancer cells.
- Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics is a common mechanism for many anticancer agents.
Study 1: In Vitro Evaluation
In a recent study published in MDPI, researchers synthesized several triazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The study found that certain substitutions significantly enhanced activity against MCF-7 and A549 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| Related Compound | MCF-7 | 0.99 ± 0.01 |
Study 2: Molecular Docking Studies
Molecular docking studies have indicated that the compound binds effectively to tubulin's colchicine site, suggesting its potential as a microtubule-targeting agent. This binding affinity correlates with observed cytotoxicity in various cancer models .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine?
- Methodological Answer : The synthesis typically involves constructing the triazolopyridine core via oxidative cyclization of N-(2-pyridyl)amidines or hydrazone intermediates. For example:
- Step 1 : Formation of the triazole ring through cyclization using oxidants like MnO₂ or I₂/KI .
- Step 2 : Introduction of the benzyloxy group at position 6 via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 3 : Bromination at position 8 using N-bromosuccinimide (NBS) or Br₂ under controlled conditions .
- Key Challenges : Ensuring regioselectivity during bromination and minimizing side reactions from the benzyloxy group’s reactivity .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : A combination of analytical techniques is used:
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.38 Å) and confirms substitution patterns .
- NMR spectroscopy : ¹H NMR detects aromatic protons (δ 7.2–8.4 ppm) and distinguishes benzyloxy protons (δ 4.5–5.0 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 369 for related derivatives) confirm molecular weight .
Q. What are the typical reactivity patterns of the bromine substituent in this compound?
- Methodological Answer : The C–Br bond facilitates cross-coupling reactions:
- Suzuki-Miyaura : Substitution with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ .
- Cyanidation : Replacement with CN groups via Pd-catalyzed reactions using Zn(CN)₂ .
- Limitations : Steric hindrance from the benzyloxy group may reduce reaction efficiency .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s pharmacokinetic properties in drug discovery?
- Methodological Answer : Bromine enhances lipophilicity and binding affinity:
- Metabolic stability : Bromine reduces CYP450-mediated oxidation, as shown in pharmacokinetic studies of triazolopyridine derivatives .
- Structure-activity relationship (SAR) : Bromine at position 8 improves target engagement in PDE10 inhibitors (IC₅₀ < 100 nM) .
- Experimental Design : Compare analogues with Cl, F, or H at position 8 using in vitro metabolic assays and docking simulations .
Q. What strategies address regioselectivity challenges in functionalizing the triazolopyridine core?
- Methodological Answer :
- Directing groups : Use ortho-directing substituents (e.g., benzyloxy) to control electrophilic substitution .
- Metal-free protocols : I₂/KI-mediated cyclization avoids competing pathways observed in Pd-catalyzed reactions .
- Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps .
Q. How can computational chemistry optimize this compound for materials science applications?
- Methodological Answer :
- Frontier orbital analysis : HOMO-LUMO gaps (~3.5 eV) predict charge transport efficiency in OLEDs .
- Density functional theory (DFT) : Simulates stacking interactions in crystal lattices to design light-emitting materials .
- Validation : Compare computed UV-Vis spectra (λmax ~ 350 nm) with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
